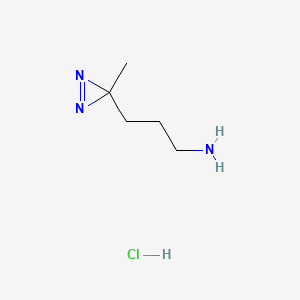

3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound adheres to IUPAC guidelines by prioritizing the diazirine ring as the parent structure. The numbering begins at the nitrogen atoms within the three-membered diazirine ring (1 and 2), with a methyl group substituting position 3. The propan-1-amine chain attaches to the diazirine at the same position, followed by a hydrochloride salt designation. This nomenclature explicitly defines the substituents and their spatial arrangement, distinguishing it from analogs like 3-(3-butyl-diazirinyl)propanamine.

Molecular Formula and Weight Analysis

The molecular formula C₅H₁₂ClN₃ corresponds to a monoisotopic mass of 149.62 g/mol. The composition breaks into a carbon backbone (5 carbons), twelve hydrogens, three nitrogens (two from the diazirine, one from the amine), and one chlorine from the hydrochloride. Comparatively, the free base form (C₅H₁₁N₃) lacks the chloride ion, reducing its molecular weight to 113.16 g/mol. This mass difference underscores the hydrochloride’s ionic character, which enhances solubility in polar solvents.

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound remains unreported, related diazirine-hydrochloride structures (e.g., CF₃-diazirines) reveal planar diazirine rings with bond angles of ~60° between nitrogen atoms. The propanamine chain likely adopts a staggered conformation to minimize steric hindrance between the terminal amine and diazirine methyl group. X-ray studies of analogous compounds suggest that the hydrochloride salt forms hydrogen-bonded networks via Cl⁻ interactions with protonated amines, stabilizing the crystal lattice.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The hydrochloride salt exhibits distinct signals: a triplet at δ 2.8–3.2 ppm for the amine-proximal methylene (CH₂NH₃⁺), a multiplet at δ 1.6–1.9 ppm for the central CH₂ group, and a singlet at δ 1.4 ppm for the diazirine methyl. The NH₃⁺ proton resonates broadly at δ 7.5–8.0 ppm due to exchange with D₂O.

- ¹³C NMR: Peaks include δ 45 ppm (diazirine C3), δ 32 ppm (CH₂NH₃⁺), δ 25 ppm (central CH₂), and δ 18 ppm (diazirine methyl).

Infrared (IR) Spectroscopy:

Strong absorption at 1580–1600 cm⁻¹ corresponds to the N=N stretching vibration of the diazirine ring. Additional bands at 3300 cm⁻¹ (N-H stretch of NH₃⁺) and 2800 cm⁻¹ (C-H stretches) confirm the hydrochloride’s ionic nature.

UV-Vis Spectroscopy:

The diazirine chromophore absorbs at 330–365 nm, characteristic of its π→π* transitions. This absorption facilitates photochemical activation to generate reactive carbene intermediates.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

| Property | Free Base (C₅H₁₁N₃) | Hydrochloride Salt (C₅H₁₂ClN₃) |

|---|---|---|

| Solubility | Low in H₂O, high in organics | High in H₂O, moderate in MeOH |

| Stability | Air-sensitive, decomposes | Stable under inert, dry storage |

| Melting Point | Not reported | >200°C (decomposes) |

| Reactivity | Prone to oxidation | Stabilized by ionic interactions |

The hydrochloride salt’s enhanced aqueous solubility and stability derive from ionic interactions between the protonated amine and chloride counterion, which mitigate the free base’s susceptibility to oxidative degradation. Storage at -20°C under inert atmospheres further preserves the hydrochloride’s integrity, whereas the free base requires rigorous exclusion of moisture and light.

Properties

IUPAC Name |

3-(3-methyldiazirin-3-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-2-4-6;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTVTFDAVKPFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Starting Material : Amino acids or imines react with ammonia (NH₃) or nitrogen-15-enriched ammonia (¹⁵NH₃) in a polar solvent (e.g., methanol, acetonitrile).

-

Oxidation : A hypervalent iodine-based oxidant (e.g., iodobenzene diacetate) converts the intermediate diaziridine to diazirine.

-

Hydrochloride Formation : The free amine is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.

Key Conditions

Advantages

-

Avoids hazardous intermediates like tosylates.

Traditional Diaziridine Oxidation Pathway

The conventional route involves synthesizing diaziridine from ketones, followed by oxidation to diazirine:

Stepwise Procedure

-

Oximation :

-

Tosylation/Mesylation :

-

Diaziridine Formation :

-

Oxidation to Diazirine :

-

Use activated manganese dioxide (MnO₂) or iodine (I₂)/triethylamine (Et₃N).

-

Key Data :

Oxidant Solvent Time (h) Yield MnO₂ CH₂Cl₂ 24 55% I₂/Et₃N MeOH 2 70%

-

-

Hydrochloride Salt Formation :

Post-Synthetic Modification of Diazirine Precursors

Functionalization of pre-synthesized diazirines offers an alternative route:

Staudinger Reduction Approach

-

Azide Intermediate :

-

Reduction to Amine :

-

Salt Formation :

Comparative Analysis of Methods

Critical Reaction Parameters

Temperature Control

Solvent Selection

Oxidant Efficiency

Challenges and Optimization

-

Byproduct Formation :

-

Chiral Retention :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Photo-induced reactions: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes a photolysis reaction, forming reactive carbene intermediates.

Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

UV light: Used to induce photolysis reactions.

Nucleophiles: Such as amines or thiols, used in substitution reactions.

Solvents: Common solvents include dichloromethane and ethanol.

Major Products:

Carbene intermediates: Formed during photolysis, which can further react with nearby molecules.

Substituted products: Formed during nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Photoaffinity labeling: Used to study molecular interactions by forming covalent bonds with target molecules upon UV irradiation.

Crosslinking agents: Employed in the synthesis of polymers and other materials.

Biology:

Protein-protein interactions: Used to investigate interactions between proteins by crosslinking them in their native environment.

Enzyme activity studies: Helps in identifying active sites and understanding enzyme mechanisms.

Medicine:

Drug development: Utilized in the design of photo-reactive drugs for targeted therapy.

Diagnostic tools: Used in the development of diagnostic assays for detecting biomolecules.

Industry:

Material science: Applied in the development of advanced materials with specific properties.

Surface modification: Used to modify surfaces for improved adhesion or biocompatibility.

Mechanism of Action

Photolysis Mechanism: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes photolysis, generating reactive carbene intermediates. These intermediates can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. This property makes it useful for photoaffinity labeling and crosslinking studies.

Molecular Targets and Pathways: The compound targets various biomolecules, including proteins, nucleic acids, and lipids. The reactive carbene intermediates can form covalent bonds with these targets, allowing researchers to study their interactions and functions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Diazirine Derivatives

Table 2: Comparison with Non-Diazirine Amines

Research Findings

- Photoreactivity : The methyl-diazirine in this compound offers a balance between stability and reactivity, outperforming aryl-diazirines (e.g., TPD) in aqueous environments .

- Biological Utility : The propylamine chain enhances solubility and reach in protein interaction studies compared to shorter-chain analogues .

- Synthetic Versatility: Diazirine compounds are critical in chemical biology, whereas non-diazirine amines serve roles in drug synthesis and material science .

Biological Activity

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is a diazirine derivative notable for its photo-reactive properties, making it a valuable compound in biochemical research. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

- Molecular Formula : C5H11N3·HCl

- Molecular Weight : 135.59 g/mol

- Structure : The compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, contributing to its unique reactivity.

Upon exposure to ultraviolet (UV) light, this compound undergoes photolysis. This reaction generates reactive carbene intermediates capable of forming covalent bonds with nearby biomolecules such as proteins, nucleic acids, and lipids. This property is particularly useful for:

- Photoaffinity Labeling : The ability to label specific proteins or nucleic acids allows researchers to study molecular interactions and binding sites within biological systems.

- Crosslinking Studies : The formation of covalent bonds facilitates the examination of protein-protein interactions and enzyme activities, enabling the identification of active sites and interaction partners .

Biological Applications

The compound has been employed in various research applications, including:

- Protein Interaction Studies : By labeling proteins with this compound, researchers can investigate complex interactions within cellular environments.

- Enzyme Activity Analysis : Its reactive nature allows for the identification of enzyme active sites through covalent modification.

- Cellular Imaging : The ability to form stable bonds with biomolecules makes it suitable for imaging studies in live cells .

Case Studies

Several studies have demonstrated the utility of this compound:

Study 1: Protein Dynamics

In a study examining protein dynamics, researchers utilized this compound to label specific amino acid residues in enzymes. The labeled proteins were analyzed using mass spectrometry, revealing insights into conformational changes during enzymatic reactions .

Study 2: Crosslinking Applications

A crosslinking experiment involving the compound showed its effectiveness in stabilizing transient protein complexes. This allowed for better characterization of interaction networks within cellular pathways .

Comparison with Similar Compounds

The following table compares this compound with other diazirine derivatives used in similar applications:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| 3-(2-Bromoethyl)-3-methyl-3H-diazirine | Diazirine derivative | Photoaffinity labeling |

| 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid | Carboxylic acid derivative | Crosslinking studies |

| 4-[Trifluoromethyl]-3H-diazirin | Fluorinated diazirine | Targeted imaging and labeling |

Q & A

Basic: What are the recommended methods for synthesizing 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Diazirine Ring Formation : Reacting a precursor (e.g., 3-methyl-3H-diazirine) with propan-1-amine under controlled pH (6–8) and temperature (0–5°C) to minimize side reactions.

Hydrochloride Salt Formation : Treating the free amine with concentrated hydrochloric acid in anhydrous ethanol, followed by recrystallization to isolate the product .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or preparative HPLC to achieve >95% purity. Monitor reaction progress via TLC or LC-MS .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via - and -NMR, focusing on characteristic peaks (e.g., diazirine methyl group at ~2.1 ppm, amine protons at ~8.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or HRMS (expected [M+H] for CHNCl: ~178.08 Da) .

- HPLC : Assess purity with reverse-phase C18 columns (UV detection at 254 nm); retention time should match reference standards .

Advanced: How to design experiments using this compound as a photoaffinity label in protein interaction studies?

Methodological Answer:

UV Activation : Optimize UV wavelength (330–365 nm) and exposure time (30–60 seconds) to activate the diazirine group without damaging target proteins .

Control Experiments : Include dark controls (no UV) and competition assays with non-labeled analogs to validate specificity .

Crosslinking Efficiency : Quantify using SDS-PAGE or Western blotting. For quantitative analysis, pair with radiolabeled (e.g., ) or biotinylated derivatives .

Post-Crosslinking Analysis : Use tryptic digestion followed by LC-MS/MS to identify binding partners. Data-independent acquisition (DIA) workflows improve reproducibility .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

Purity Verification : Re-analyze batches via NMR and HPLC; impurities >5% can skew activity .

Solubility Optimization : Test in buffers with varying pH (5–8) or additives (e.g., DMSO ≤1%) to ensure compound stability .

Biological Replicates : Use ≥3 independent experiments with standardized cell lines or enzyme batches to reduce variability .

Data Normalization : Include internal controls (e.g., housekeeping proteins in Western blots) and apply statistical models (e.g., ANOVA with post-hoc tests) .

Advanced: What computational approaches can optimize the synthesis or application of this compound?

Methodological Answer:

Reaction Path Modeling : Use density functional theory (DFT) to simulate intermediate stability and transition states during diazirine formation .

Molecular Dynamics (MD) : Predict binding conformations in protein interaction studies. Tools like GROMACS or AMBER can model crosslinking efficiency .

Machine Learning : Train models on existing reaction data (e.g., yield, temperature) to predict optimal conditions for scale-up synthesis .

Basic: What precautions are critical when handling this compound?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Light Sensitivity : Store in amber vials at –20°C; prolonged exposure to light degrades the diazirine group .

- Waste Disposal : Neutralize with 1M NaOH before disposal in halogenated waste containers .

Advanced: How to modify the compound for enhanced stability or targeting specificity?

Methodological Answer:

Structural Derivatives : Introduce fluorine atoms (e.g., replacing methyl with trifluoromethyl) to improve metabolic stability .

Conjugation Strategies : Attach polyethylene glycol (PEG) spacers or click chemistry handles (e.g., azides) for site-specific labeling .

Prodrug Design : Mask the amine group with pH-sensitive protecting groups (e.g., tert-butoxycarbonyl, BOC) for controlled release in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.